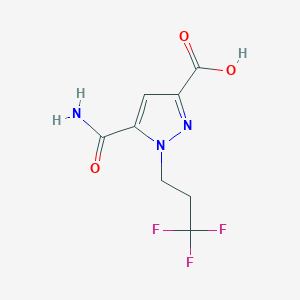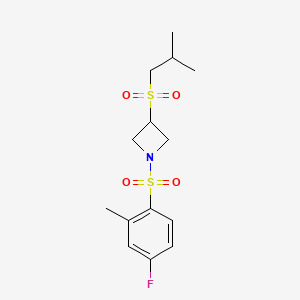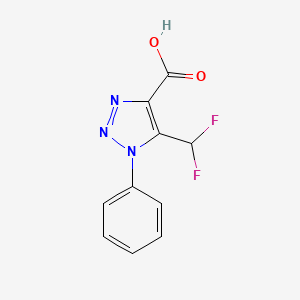
5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid” is likely a synthetic organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The difluoromethyl group (-CF2H) is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, the general approach to synthesize similar compounds often involves the reaction of an azide with an alkyne in the presence of a copper catalyst, a process known as a click reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring attached to a phenyl ring and a difluoromethyl group. The carboxylic acid functional group is likely attached to the 4-position of the triazole ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The presence of the electron-withdrawing difluoromethyl group could make the triazole ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could make this compound acidic, and it might be soluble in polar solvents due to the presence of multiple polar functional groups .Applications De Recherche Scientifique
Late-Stage Difluoromethylation in Medicinal Chemistry
The introduction of difluoromethyl groups in the late stages of synthetic protocols is a significant advancement in medicinal chemistry. The CF2H group is isosteric and isopolar to the –OH and –SH groups, making it a lipophilic hydrogen bond donor. This modification can enhance the metabolic stability, solubility, and lipophilicity of pharmaceutical compounds .
Photocatalytic Difluoromethylation in Organic Synthesis
Visible-light-photocatalyzed difluoromethylation reactions are crucial for modifying aromatic compounds and aliphatic multiple C–C bonds. This process is performed under mild and environmentally benign conditions, which is highly beneficial for developing sustainable synthetic methods .
Electrophilic, Nucleophilic, and Radical Difluoromethylation
The compound can undergo various types of difluoromethylation reactions, including electrophilic, nucleophilic, and radical processes. These reactions are essential for constructing C(sp3)–CF2H bonds, which are valuable in synthesizing molecules of pharmaceutical relevance .
Computational Chemistry and Molecular Docking
Molecular docking simulations and density functional theory (DFT) studies often use difluoromethylated compounds to assess potential binding mechanisms and strengths within a receptor’s binding site. This is particularly useful in drug discovery and design .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(difluoromethyl)-1-phenyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-9(12)8-7(10(16)17)13-14-15(8)6-4-2-1-3-5-6/h1-5,9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOHWNBANPFVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2605865.png)



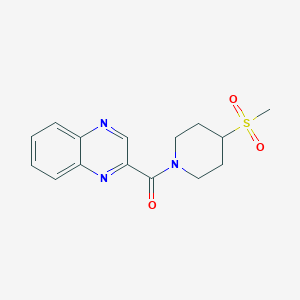
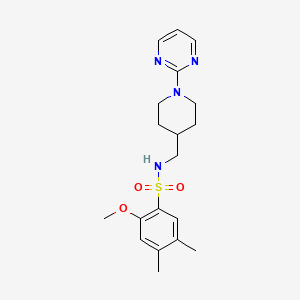
![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)
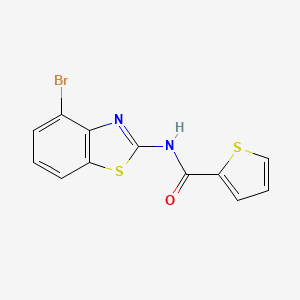
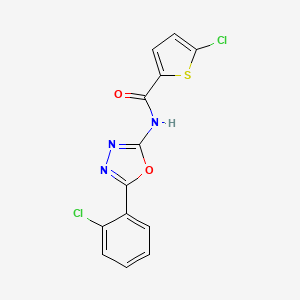
![1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2605881.png)
![9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2605882.png)
